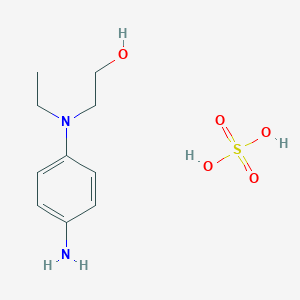

2-((4-Aminophenyl)(ethyl)amino)ethanol sulfate

Overview

Description

2-((4-Aminophenyl)(ethyl)amino)ethanol sulfate, commonly known as AEAE, is a chemical compound that is widely used in scientific research. It is a member of the class of compounds known as amphiphiles, which are molecules that have both hydrophilic (water-loving) and hydrophobic (water-fearing) regions. AEAE has been extensively studied for its ability to form micelles, which are spherical aggregates of molecules that form in aqueous solutions.

Mechanism Of Action

The mechanism of action of AEAE is not fully understood, but it is believed to involve the formation of micelles in aqueous solutions. The hydrophobic regions of the molecules come together to form the core of the micelle, while the hydrophilic regions form the outer shell. This allows the micelle to encapsulate hydrophobic molecules such as drugs or imaging agents and deliver them to specific sites in the body.

Biochemical And Physiological Effects

AEAE has been found to have minimal toxicity and is generally well tolerated in vivo. It has been shown to have low immunogenicity, meaning that it does not provoke an immune response in the body. AEAE has also been found to be biodegradable, meaning that it can be broken down into harmless byproducts by the body.

Advantages And Limitations For Lab Experiments

One of the main advantages of AEAE is its ability to form micelles, which can be used to encapsulate drugs or other molecules and deliver them to specific sites in the body. This makes it a valuable tool for drug delivery and gene therapy. However, one limitation of AEAE is that it can be difficult to synthesize and purify, which can make it challenging to work with in the laboratory.

Future Directions

There are many potential future directions for research involving AEAE. One area of focus is the development of new drug delivery systems that use AEAE micelles to deliver drugs to specific sites in the body. Another area of interest is the use of AEAE in gene therapy, where it could be used to deliver therapeutic genes to cells. In addition, there is ongoing research into the use of AEAE in imaging techniques such as MRI and CT, where it could be used to enhance contrast and improve image quality.

Synthesis Methods

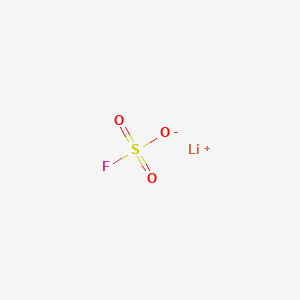

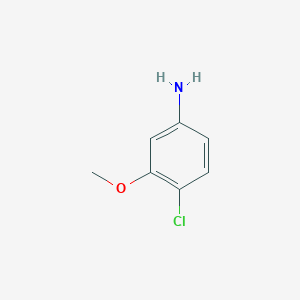

AEAE can be synthesized by a number of different methods, including the reaction of 4-nitrophenyl ethylamine with ethylene oxide, followed by reduction of the resulting nitro compound. Another method involves the reaction of 4-chloroaniline with ethylene oxide, followed by reduction of the resulting chloro compound. The final product is obtained by sulfation of the amine group with sulfuric acid.

Scientific Research Applications

AEAE has a wide range of applications in scientific research, including drug delivery, gene therapy, and imaging. It is particularly useful in the field of nanotechnology, where it is used to form micelles that can encapsulate drugs or other molecules and deliver them to specific sites in the body. AEAE is also used in the field of gene therapy, where it can be used to deliver therapeutic genes to cells. In addition, AEAE is used in imaging techniques such as magnetic resonance imaging (MRI) and computed tomography (CT) to enhance contrast.

properties

IUPAC Name |

2-(4-amino-N-ethylanilino)ethanol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O.H2O4S/c1-2-12(7-8-13)10-5-3-9(11)4-6-10;1-5(2,3)4/h3-6,13H,2,7-8,11H2,1H3;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAJALVWKFPQZOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCO)C1=CC=C(C=C1)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25646-78-0 | |

| Record name | Ethanol, 2-[(4-aminophenyl)ethylamino]-, sulfate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25646-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

278.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-Aminophenyl)(ethyl)amino)ethanol sulfate | |

CAS RN |

4327-84-8, 14623-68-8 | |

| Record name | N-Ethyl-N-(2-hydroxyethyl)-p-phenylenediamine sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4327-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-[(4-aminophenyl)ethylamino]-, sulfate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14623-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(p-amino-N-ethylanilino)ethanol sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.134 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5,6,7-Tetrahydro-benzo[1,2]dithiole-3-thione](/img/structure/B81309.png)

![Methyl (4R)-4-[(5S,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B81310.png)